4-bromo-1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
3-[4-BROMO-1-(4-CHLOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that features a pyrazole ring substituted with bromine, chlorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-BROMO-1-(4-CHLOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-BROMO-1-(4-CHLOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
3-[4-BROMO-1-(4-CHLOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-BROMO-1-(4-CHLOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-chlorobenzene: Similar in structure but lacks the pyrazole and methoxy groups.
3-Methoxyphenylboronic acid: Contains the methoxyphenyl group but lacks the pyrazole and halogen substitutions.
Uniqueness
3-[4-BROMO-1-(4-CHLOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C24H20BrClN2O2 |
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Molecular Weight |
483.8 g/mol |
IUPAC Name |
4-bromo-1-[(4-chlorophenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H20BrClN2O2/c1-29-20-7-3-5-17(13-20)23-22(25)24(18-6-4-8-21(14-18)30-2)28(27-23)15-16-9-11-19(26)12-10-16/h3-14H,15H2,1-2H3 |
InChI Key |
SHZHSIZTFQANNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC)Br |
Origin of Product |
United States |
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